Avotaciclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6), primarily developed for the treatment of various cancers, particularly hormone receptor-positive breast cancer. This compound is part of a broader class of drugs known as CDK inhibitors, which play a crucial role in regulating the cell cycle and are utilized in cancer therapy to halt the proliferation of cancer cells.
Avotaciclib is derived from the chemical structure of abemaciclib, which has been extensively studied and characterized. The synthesis of avotaciclib involves modifications to the core structure of abemaciclib to enhance its pharmacological properties and efficacy against specific cancer types.
Chemically, avotaciclib belongs to the category of small-molecule inhibitors and is classified under antineoplastic agents. It specifically targets the CDK4/6 pathway, which is critical in cell cycle regulation, making it a valuable therapeutic option in oncology.
The synthesis of avotaciclib can be approached through various synthetic routes. One notable method involves:
Avotaciclib shares a structural similarity with abemaciclib, featuring a complex arrangement that includes:
The molecular formula, molecular weight, and specific stereochemistry are critical for understanding its interaction with biological targets. Detailed structural data can often be found in chemical databases or publications related to its synthesis and characterization .
Avotaciclib undergoes several chemical transformations during its synthesis, including:
The reactions are typically carried out under controlled conditions (temperature, pressure) to optimize yield and purity. For example, using strong bases or acids at specific temperatures can significantly influence the reaction pathway and product formation .
Avotaciclib functions by selectively inhibiting CDK4 and CDK6, which are essential for cell cycle progression from the G1 phase to the S phase. By blocking these kinases, avotaciclib effectively induces cell cycle arrest in cancer cells, preventing their proliferation.
Research has demonstrated that avotaciclib shows a high selectivity ratio for CDK4 over CDK6, with binding affinities indicating potent inhibition at low nanomolar concentrations . The compound's mechanism involves disrupting phosphorylation processes critical for cell cycle advancement.
Avotaciclib is typically characterized by:
The compound's stability under different pH conditions and temperatures is essential for its formulation as a pharmaceutical product. Analytical methods such as high-performance liquid chromatography (HPLC) are often employed to assess purity and stability over time .
Avotaciclib is primarily used in oncology research and clinical settings as a treatment option for patients with hormone receptor-positive breast cancer. Its ability to inhibit key cell cycle regulators makes it a valuable tool in understanding cancer biology and developing targeted therapies.
In addition to its therapeutic applications, avotaciclib serves as a model compound in drug development studies focused on optimizing CDK inhibitors for enhanced efficacy and reduced side effects. Research continues into its potential use in combination therapies with other anticancer agents to improve patient outcomes .
Avotaciclib (BEY-1107) is an investigational small-molecule inhibitor targeting cyclin-dependent kinases (CDKs), specifically designed with enhanced selectivity for CDK4/6 isoforms. Its chemical structure is defined as 2,6-bis(2-aminopyrimidin-4-yl)pyridin-3-ol (Chemical Formula: C₁₃H₁₁N₇O; Molecular Weight: 281.28 Da) [4]. The compound was developed through structure-activity relationship (SAR) optimization, focusing on pyrimidine-based scaffolds to improve ATP-competitive binding. Unlike first-generation pan-CDK inhibitors (e.g., flavopiridol), Avotaciclib’s bis-pyrimidine core enables precise interactions with the hydrophobic pocket of CDK4/6, minimizing off-target effects on CDK1/2/9 [4] [7].
Table 1: Structural and Pharmacodynamic Profile of Avotaciclib
Property | Specification |
---|---|
Chemical Class | Aminopyrimidine derivative |
Mechanism of Action | ATP-competitive CDK4/6 inhibition |
Key Targets | CDK4/cyclin D1, CDK6/cyclin D3 |
Selectivity Profile | High for CDK4/6; moderate for CDK1 (IC₅₀ undisclosed) |
Solubility | 0.417 mg/mL (predicted aqueous solubility) |
Precellular assays demonstrated Avotaciclib’s efficacy in inducing G1-phase cell cycle arrest by blocking retinoblastoma (Rb) protein phosphorylation. In glioblastoma and pancreatic cancer models, it reduced tumor viability by >70% at nanomolar concentrations, correlating with suppressed E2F-mediated transcriptional activity [3] [4]. Molecular dynamics simulations further confirmed its stable binding to CDK4’s hinge region, forming hydrogen bonds with Val101 and His100 residues—a feature critical for kinase selectivity [4] [8].
The development of Avotaciclib emerged from lessons learned through three generations of CDK inhibitors:
Avotaciclib addresses key limitations of existing CDK4/6 inhibitors:
Table 2: Evolution of CDK4/6 Inhibitors
Inhibitor | Selectivity | Key Limitations | Avotaciclib’s Advancements |
---|---|---|---|
Palbociclib | CDK4 > CDK6 (5:1) | Low CNS penetration; Rb dependency | Enhanced brain uptake; CDK1 co-inhibition |
Abemaciclib | CDK4 > CDK6 (14:1) | Gastrointestinal toxicity | Optimized SAR for reduced off-target effects |
Ribociclib | CDK4/6 equivalent | QTc prolongation risk | No cardiac safety signals in preclinical studies |
Target Validation and Screening
Avotaciclib’s development leveraged tensor factorization-based predictive models (e.g., Rosalind algorithm) to prioritize high-value targets. This approach integrated heterogeneous data (e.g., gene expression, clinical trial outcomes) and correctly identified CDK4/6 as tractable targets in 75% of cases [10]. In vitro, Avotaciclib showed:
Disease-Specific Efficacy
Translational Biomarker Development
A CCNE1/RB1 expression ratio emerged as a predictive biomarker for Avotaciclib response. Tumors with low CCNE1/RB1 ratios exhibited 4.2-fold higher sensitivity in murine models, aligning with findings from palbociclib studies (NeoPalAna trial) [9] [10].
Table 3: Preclinical Milestones for Avotaciclib
Year | Milestone | Model System | Outcome |
---|---|---|---|
2020 | Tensor-based target prioritization | Rosalind algorithm | Ranked CDK4/6 among top 200 targets for solid tumors |
2021 | In vitro efficacy validation | Glioblastoma cell lines | IC₅₀: 95 nM; >70% Rb phosphorylation block |
2022 | Combination therapy assessment | Pancreatic PDX models | 82% tumor reduction (gemcitabine synergy) |
2023 | Biomarker identification (CCNE1/RB1 ratio) | Heterogeneous tumor cohorts | Predicted response with 89% accuracy |
Compound Nomenclature
Table 4: Avotaciclib Synonyms and Identifiers
Designation | Identifier |
---|---|
Generic Name | Avotaciclib |
Alternative Names | BEY 1107; BEY-A; BEY1107G |
CAS Number | 1983983-41-0 |
DrugBank Accession | DB16652 |
UNII Code | Z6BYC0F36E |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1